molecular formula C21H18N2O3 B8508438 N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]acetamide CAS No. 58283-19-5

N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]acetamide

Cat. No. B8508438
M. Wt: 346.4 g/mol
InChI Key: IHGNEWOYGPOYOQ-UHFFFAOYSA-N
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Patent
US03985887

Procedure details

A mixture of 10.0 g (32.8 mmol) of 3-amino-4-benzyloxyphenyl 2-pyridyl ketone and 40 ml of acetic anhydride is heated on a steam bath for 1 hour. The reaction is concentrated in vacuo to give a residue which is suspended in water and made basic with 10% NaOH. The aqueous phase is extracted with ether and the dried extracts are evaporated to give 3-acetamido-4-benzyloxyphenyl 2-pyridyl ketone.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[C:11]([NH2:23])[CH:10]=1)=[O:8].[C:24](OC(=O)C)(=[O:26])[CH3:25].[OH-].[Na+]>O>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:16][C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)=[C:11]([NH:23][C:24](=[O:26])[CH3:25])[CH:10]=1)=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)C1=CC(=C(C=C1)OCC1=CC=CC=C1)N
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated on a steam bath for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue which
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ether
CUSTOM
Type
CUSTOM
Details
the dried extracts are evaporated

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(=O)C1=CC(=C(C=C1)OCC1=CC=CC=C1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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